Egfr-IN-73

Description

Structure

3D Structure

Properties

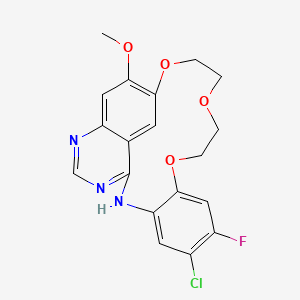

Molecular Formula |

C19H17ClFN3O4 |

|---|---|

Molecular Weight |

405.8 g/mol |

IUPAC Name |

5-chloro-6-fluoro-17-methoxy-9,12,15-trioxa-2,20,22-triazatetracyclo[14.6.2.03,8.019,23]tetracosa-1(22),3,5,7,16,18,20,23-octaene |

InChI |

InChI=1S/C19H17ClFN3O4/c1-25-17-9-14-11-6-18(17)28-5-3-26-2-4-27-16-8-13(21)12(20)7-15(16)24-19(11)23-10-22-14/h6-10H,2-5H2,1H3,(H,22,23,24) |

InChI Key |

AUQWYJACINWNEL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=C3C(=C1)N=CN=C3NC4=CC(=C(C=C4OCCOCCO2)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma of "Egfr-IN-73": A Search for a Novel EGFR Inhibitor

Despite a comprehensive search of scientific and chemical databases, the specific compound designated as "Egfr-IN-73" remains elusive. This designation does not correspond to a recognized chemical entity in publicly available literature, suggesting it may be an internal project code, a compound from a publication not yet widely indexed, or a potential misnomer.

While the requested in-depth technical guide on the chemical structure, synthesis pathway, and biological activity of "this compound" cannot be provided due to the absence of specific data, this report instead offers a broader overview of the landscape of Epidermal Growth Factor Receptor (EGFR) inhibitors, their mechanism of action, and general synthesis strategies. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals interested in this critical area of cancer therapy.

The Epidermal Growth Factor Receptor (EGFR): A Key Target in Oncology

The Epidermal Growth Factor Receptor is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention. EGFR inhibitors are a class of drugs designed to block the activity of this receptor, thereby impeding tumor growth.

General Strategies for the Synthesis of EGFR Inhibitors

The synthesis of small-molecule EGFR inhibitors is a cornerstone of medicinal chemistry. While the specific pathway for "this compound" is unknown, the synthesis of other known EGFR inhibitors provides insight into common chemical strategies. Many inhibitors are based on a quinazoline or pyrimidine scaffold, which serves as a mimic for the adenine portion of ATP, the natural ligand of the EGFR kinase domain.

A generalized synthetic approach often involves the construction of this core scaffold followed by the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. For instance, the synthesis of dacomitinib, a second-generation EGFR inhibitor, involves a multi-step sequence to build the substituted quinazoline core.[2]

Illustrative High-Level Synthesis Scheme for a Quinazoline-Based EGFR Inhibitor:

Caption: A generalized workflow for the synthesis of quinazoline-based EGFR inhibitors.

EGFR Signaling Pathway and Mechanism of Inhibition

EGFR activation initiates a cascade of intracellular signaling events, primarily through the PI3K/Akt and MAPK pathways, which ultimately drive cell proliferation and survival. EGFR inhibitors function by binding to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of downstream signaling molecules.

Caption: Simplified EGFR signaling pathway and the mechanism of action of an EGFR inhibitor.

Quantitative Data in EGFR Inhibitor Development

The development of EGFR inhibitors relies heavily on quantitative data to assess their efficacy and safety. Key parameters include:

| Parameter | Description | Typical Units |

| IC50 | The concentration of an inhibitor required to reduce the activity of a specific enzyme (e.g., EGFR kinase) by 50%. | nM or µM |

| EC50 | The concentration of a drug that gives half-maximal response in a cell-based assay. | nM or µM |

| Cell Viability | The percentage of viable cells remaining after treatment with the inhibitor. | % |

| Tumor Growth Inhibition (TGI) | The percentage reduction in tumor volume in in vivo models. | % |

Conclusion

While the specific identity of "this compound" remains unconfirmed, the field of EGFR inhibitor research is robust and continues to yield significant advancements in cancer therapy. The general principles of their design, synthesis, and biological evaluation provide a strong framework for the development of new and more effective treatments. Researchers with access to proprietary information or specific publication details regarding "this compound" are encouraged to utilize those identifiers for a more targeted investigation. Future discoveries in this area hold the promise of further personalizing cancer treatment and improving patient outcomes.

References

An In-Depth Technical Guide to the Target Selectivity Profile of Egfr-IN-73

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the kinase selectivity profile of Egfr-IN-73, a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR). A thorough search of publicly available scientific literature and databases was conducted to compile the data presented herein. However, no specific data for a compound designated "this compound" could be located. The information that would typically be included in such a guide, such as quantitative kinase profiling data, detailed experimental methodologies, and signaling pathway diagrams, is contingent on the availability of this primary data.

Introduction to EGFR and Kinase Inhibitor Selectivity

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers. Consequently, EGFR has emerged as a major therapeutic target for the development of kinase inhibitors.

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. A highly selective inhibitor will primarily bind to its intended target (e.g., EGFR) with high affinity, minimizing interactions with other kinases in the human kinome. Off-target inhibition can lead to unforeseen side effects and toxicities. Therefore, a comprehensive assessment of a compound's kinase selectivity profile is a mandatory step in the drug discovery and development process.

This compound: Search for Kinase Selectivity Data

An exhaustive search of prominent scientific databases and search engines, including Google Scholar, PubMed, and major chemical biology repositories, was performed to identify any published data related to "this compound". This search encompassed queries for its kinase selectivity profile, kinome scan data, and any reported off-target effects.

Despite these efforts, no public records, research articles, or patents containing quantitative data or experimental details for a compound with the specific identifier "this compound" were found. It is possible that "this compound" is an internal compound designation not yet disclosed in the public domain, a very recent discovery that has not been published, or a misnomer.

Standard Methodologies for Determining Kinase Selectivity

In the absence of specific data for this compound, this section outlines the standard experimental protocols used to generate the type of data requested.

Kinome Scan Assays

A common method for determining kinase inhibitor selectivity is through large-panel kinase screening assays, often referred to as "kinome scans." These assays measure the binding affinity or inhibitory activity of a compound against a broad spectrum of purified human kinases.

Experimental Protocol: Example KinomeScan™ (DiscoverX)

-

Compound Preparation: The test compound (e.g., this compound) is prepared at a specific concentration, typically 1 µM, in an appropriate solvent like DMSO.

-

Kinase Panel: A diverse panel of human kinases, often representing all major branches of the kinome tree, is utilized. These kinases are typically expressed as fusion proteins with a DNA-binding domain.

-

Binding Competition: The test compound is incubated with the kinase panel in the presence of an immobilized, active-site directed ligand.

-

Quantification: The amount of kinase bound to the immobilized ligand is quantified, usually through a quantitative PCR (qPCR) readout of the DNA tag. A lower signal indicates stronger binding of the test compound to the kinase.

-

Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger inhibition. A common threshold for significant interaction is a %Ctrl value below a certain cutoff (e.g., <35% or <10%).

In Vitro IC50 Determination

For kinases identified as potential off-targets in a kinome scan, the half-maximal inhibitory concentration (IC50) is determined to quantify the potency of the inhibitor against those specific kinases.

Experimental Protocol: Example ADP-Glo™ Kinase Assay (Promega)

-

Reaction Setup: A reaction mixture is prepared containing the purified kinase, its specific substrate, ATP, and varying concentrations of the inhibitor.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a set period at a controlled temperature.

-

ATP Depletion Measurement: After the kinase reaction, the amount of remaining ATP is measured using a luciferase-based detection system. The amount of ADP produced is directly proportional to the kinase activity.

-

Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.

Visualization of Signaling Pathways and Workflows

Diagrammatic representations are crucial for understanding the complex relationships in signal transduction and experimental procedures. The following are examples of how such diagrams would be generated using the DOT language for Graphviz.

EGFR Signaling Pathway

This diagram would illustrate the canonical EGFR signaling pathway and the intended point of inhibition by a compound like this compound.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Kinase Selectivity Profiling Workflow

This diagram would outline the typical experimental workflow for determining the kinase selectivity profile of a compound.

Caption: Experimental workflow for kinase selectivity profiling.

Conclusion

While a detailed technical guide on the kinase selectivity profile of "this compound" cannot be provided due to the absence of publicly available data, this document outlines the critical importance of such information and the standard methodologies employed to generate it. The provided example protocols and diagrams serve as a template for what would be expected in a complete report. Should data for this compound become available, a comprehensive analysis including quantitative data tables and detailed experimental descriptions would be essential for evaluating its potential as a therapeutic agent. Researchers and drug development professionals are encouraged to consult primary research articles and compound databases for the most up-to-date information on novel kinase inhibitors.

In-Depth Technical Guide to Egfr-IN-73: A Potent and Selective EGFR Del19 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the epidermal growth factor receptor (EGFR) inhibitor, Egfr-IN-73, also identified as Compound 3f. This document details its fundamental properties, biological activity, and the methodologies employed in its characterization, offering a valuable resource for researchers in oncology and drug discovery.

Core Compound Data

This compound is a macrocyclic quinazoline-based inhibitor designed for high potency and selectivity against the EGFR deletion 19 (Del19) mutation, a common driver in non-small-cell lung cancer (NSCLC).

| Property | Value |

| Compound Name | This compound |

| Synonym | Compound 3f |

| CAS Number | 2857033-34-0 |

| Molecular Weight | 405.81 g/mol |

| Molecular Formula | C₁₉H₁₇ClFN₃O₄ |

Biological Activity and Selectivity

This compound has demonstrated significant inhibitory activity against the EGFR Del19 mutation while exhibiting marked selectivity over wild-type (WT) EGFR and other kinases. This selectivity profile is crucial for minimizing off-target effects and associated toxicities in potential therapeutic applications.

| Target | IC₅₀ (nM) |

| EGFR Del19 | 119 |

| EGFR L858R | 820 |

| Wild-Type EGFR | >10,000 |

| EGFR L858R/T790M | >10,000 |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound, based on the research by Amrhein JA, et al.

Synthesis of this compound (Compound 3f)

The synthesis of this compound is a multi-step process involving the construction of the quinazoline core followed by macrocyclization. The general synthetic scheme is outlined below. For specific reagent quantities, reaction conditions, and purification methods, it is imperative to consult the supplementary information of the primary literature.

General Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Biochemical Kinase Assays

The inhibitory activity of this compound against various EGFR mutants and wild-type EGFR was determined using biochemical kinase assays. A common method for this is a radiometric assay or a fluorescence-based assay.

Illustrative Biochemical Assay Workflow:

Caption: A typical workflow for a biochemical kinase inhibition assay.

Cell-Based Viability Assays

To assess the effect of this compound on cancer cells harboring specific EGFR mutations, cell viability assays such as the MTT or CellTiter-Glo® assay are commonly employed.

General Cell Viability Assay Protocol:

-

Cell Seeding: Plate cancer cells (e.g., Ba/F3 cells engineered to express EGFR mutants) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo® reagent) to each well.

-

Incubation: Incubate the plates according to the manufacturer's instructions to allow for the metabolic conversion of the reagent.

-

Signal Measurement: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) to determine the potency of the compound in a cellular context.

Signaling Pathway

This compound exerts its effect by inhibiting the kinase activity of the EGFR Del19 mutant, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.

This guide provides a foundational understanding of this compound. For a complete and detailed technical understanding, including comprehensive experimental procedures and data, researchers are strongly encouraged to consult the primary publication: Amrhein JA, et al. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. J Med Chem. 2022 Dec 8;65(23):15679-15697.

Solubility and stability of Egfr-IN-73 in DMSO and aqueous solutions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available data on the solubility and stability of Egfr-IN-73, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), particularly effective against the Del19 mutation. This document is intended to serve as a critical resource for researchers and professionals in drug development, offering available data, detailed experimental protocols for in-house characterization, and visualizations of relevant biological and experimental workflows.

Quantitative Data Summary

A thorough review of publicly available datasheets and scientific literature did not yield specific quantitative solubility data for this compound in common laboratory solvents such as dimethyl sulfoxide (DMSO) or in aqueous solutions. However, qualitative stability information has been reported.

Table 1: Solubility of this compound

| Solvent | Solubility | Remarks |

| DMSO | Data not publicly available. | It is common practice to dissolve kinase inhibitors in DMSO to prepare stock solutions. Further empirical determination is required. |

| Aqueous Solutions (e.g., PBS) | Data not publicly available. | Aqueous solubility is a critical parameter for biological assays. Experimental determination is necessary. |

Table 2: Stability of this compound

| Condition | Stability | Remarks | Source |

| Acidic Conditions | >95% remaining after 3 hours | The specific pH and temperature of the acidic conditions were not specified. | MedChemExpress |

| pH 7.4 | >80% remaining | The duration of the experiment and the temperature were not specified. | MedChemExpress |

Experimental Protocols

Given the absence of comprehensive public data, the following detailed protocols are provided to enable researchers to determine the solubility and stability of this compound in their own laboratory settings.

Protocol for Determining Kinetic Solubility in Aqueous Buffer

This protocol outlines a method to determine the kinetic solubility of this compound in a physiologically relevant aqueous buffer, such as Phosphate-Buffered Saline (PBS), using the shake-flask method followed by analysis.

Materials:

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Microcentrifuge tubes (1.5 mL)

-

Thermomixer or incubator shaker

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of this compound and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution, using sonication if necessary.

-

-

Sample Preparation:

-

Add a small volume of the DMSO stock solution to a microcentrifuge tube containing a known volume of PBS (pH 7.4) to achieve a final concentration that is expected to be above the solubility limit. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.

-

Prepare a series of dilutions from this initial suspension in PBS.

-

-

Equilibration:

-

Incubate the tubes in a thermomixer or incubator shaker at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24 hours) to allow the solution to reach equilibrium.

-

-

Separation of Undissolved Compound:

-

Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for a specified time (e.g., 30 minutes) to pellet the undissolved solid.

-

-

Analysis:

-

Carefully collect the supernatant without disturbing the pellet.

-

Analyze the concentration of this compound in the supernatant using a validated HPLC method. A standard curve of this compound in the same buffer/DMSO mixture must be prepared to quantify the concentration accurately.

-

-

Data Interpretation:

-

The measured concentration of this compound in the supernatant represents its kinetic solubility under the tested conditions.

-

Protocol for Assessing Chemical Stability at Different pH Values

This protocol describes a method to evaluate the stability of this compound in aqueous solutions at various pH levels over time.

Materials:

-

This compound stock solution in DMSO

-

Aqueous buffers of different pH values (e.g., pH 3.0, pH 7.4, pH 9.0)

-

Microcentrifuge tubes or a 96-well plate

-

Incubator

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation:

-

Dilute the this compound DMSO stock solution into each of the different pH buffers to a final, known concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., ≤1%).

-

-

Incubation:

-

Incubate the samples at a constant temperature (e.g., 37°C).

-

-

Time-Point Analysis:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample.

-

Immediately quench any potential degradation by adding a suitable solvent (e.g., acetonitrile) and store at a low temperature (e.g., -20°C) until analysis.

-

-

HPLC Analysis:

-

Analyze the concentration of the remaining parent compound (this compound) in each sample using a validated HPLC method. The peak area of this compound at each time point is compared to the peak area at time zero.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point for each pH condition.

-

Plot the percentage of remaining compound against time to determine the degradation kinetics and half-life at each pH.

-

Visualizations

To further aid in the understanding of this compound's biological context and the experimental workflows, the following diagrams are provided.

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for determining the kinetic solubility of this compound.

Caption: Experimental workflow for assessing the chemical stability of this compound.

A Technical Guide to Characterizing Novel Chemical Probes for EGFR Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the characterization of novel chemical probes targeting the Epidermal Growth Factor Receptor (EGFR), a critical signaling protein implicated in various cancers. While this document is broadly applicable, it will use the hypothetical designation "EGFR-IN-73" to illustrate the necessary experimental workflow and data presentation for a new chemical entity.

Introduction to EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, differentiation, and migration.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of several cancers, making it a prime target for therapeutic intervention.[3]

Upon ligand binding (e.g., EGF, TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[4][5] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, including:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.[4]

-

PI3K-AKT-mTOR Pathway: Crucial for cell survival and growth.[4]

-

JAK/STAT Pathway: Plays a role in cell survival and inflammation.[5][6]

-

PLCγ Pathway: Involved in calcium signaling and protein kinase C (PKC) activation.[4]

A thorough understanding of these pathways is essential for characterizing how a novel chemical probe like "this compound" modulates EGFR activity and downstream cellular responses.

Characterization of a Novel EGFR Chemical Probe: "this compound"

The comprehensive evaluation of a new chemical probe involves a multi-faceted approach, encompassing biochemical assays, cell-based studies, and rigorous validation of its mechanism of action and selectivity.

The initial assessment of a novel EGFR probe involves determining its direct interaction with the EGFR kinase domain and its inhibitory potency.

Data Presentation: Biochemical Activity of this compound

| Parameter | Value | Description |

| EGFR (wild-type) IC50 | e.g., 15 nM | Concentration of inhibitor required for 50% inhibition of EGFR kinase activity in a cell-free assay. |

| EGFR (mutant) IC50 | e.g., T790M, L858R | Potency against common clinically relevant EGFR mutants. |

| Ki | e.g., 5 nM | Inhibition constant, reflecting the binding affinity of the inhibitor to the target. |

| Mode of Inhibition | e.g., ATP-competitive | Mechanism by which the inhibitor interacts with the enzyme (e.g., competitive, non-competitive, uncompetitive). |

| Selectivity Profile | e.g., Kinome scan | Activity against a panel of other kinases to determine specificity. |

Experimental Protocol: In Vitro Kinase Assay

A common method to determine the IC50 of a novel inhibitor is a luminescence-based kinase assay.

-

Reagents: Recombinant human EGFR kinase domain, a suitable peptide substrate (e.g., poly-Glu-Tyr), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Serially dilute "this compound" to a range of concentrations. b. In a 96-well plate, combine the EGFR enzyme, the peptide substrate, and the inhibitor at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a defined period (e.g., 60 minutes). e. Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to kinase activity. f. Measure luminescence using a plate reader.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular assays are critical to confirm that the probe can engage its target in a biological context and elicit the expected downstream effects.

Data Presentation: Cellular Activity of this compound

| Assay | Cell Line | Endpoint | Result |

| Target Engagement | e.g., A431, NCI-H1975 | Inhibition of EGFR autophosphorylation | e.g., EC50 = 50 nM |

| Pathway Modulation | e.g., A431 | Inhibition of p-ERK, p-AKT | e.g., Dose-dependent reduction |

| Anti-proliferative Activity | e.g., A431, NCI-H1975 | Inhibition of cell growth (e.g., via MTS or CellTiter-Glo assay) | e.g., GI50 = 100 nM |

| Apoptosis Induction | e.g., A431 | Caspase-3/7 activation, PARP cleavage | e.g., Increased apoptosis at >200 nM |

Experimental Protocol: Western Blot for Pathway Modulation

-

Cell Culture: Plate EGFR-dependent cancer cells (e.g., A431) and grow to 70-80% confluency.

-

Treatment: Serum-starve the cells overnight, then treat with various concentrations of "this compound" for a specified time (e.g., 2 hours).

-

Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.

-

Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against p-EGFR, total EGFR, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH).

-

Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

Visualizing EGFR Signaling and Experimental Workflows

Diagrams are invaluable tools for representing complex biological pathways and experimental procedures. The following diagrams are generated using the DOT language for Graphviz.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Synthesis and biochemical characterization of EGF receptor in a water-soluble membrane model system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Frontiers | Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies [frontiersin.org]

- 6. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Characterization of Inhibitor Interactions with EGFR: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, publicly available biophysical data specifically for the interaction of Egfr-IN-73 with the Epidermal Growth Factor Receptor (EGFR) is limited. Therefore, this guide will provide a comprehensive framework for such a characterization, utilizing established methodologies and representative data from well-studied EGFR inhibitors to illustrate the core principles and techniques.

Introduction to EGFR and its Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3] Dysregulation of the EGFR signaling pathway, often through overexpression or mutation, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3][4]

Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), EGFR undergoes a conformational change, leading to dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[4] These phosphorylated tyrosines serve as docking sites for a host of adaptor proteins and enzymes, which in turn activate downstream signaling cascades. The major signaling pathways initiated by EGFR activation include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK/STAT pathways, all of which are crucial for normal cellular function and are often aberrantly activated in cancer.[4]

Caption: Simplified overview of the major EGFR signaling pathways.

Biophysical Characterization of Inhibitor Binding

A thorough biophysical characterization of an inhibitor's interaction with its target is fundamental in drug discovery. It provides quantitative insights into the binding affinity, kinetics, and thermodynamics, which are crucial for understanding the mechanism of action and for lead optimization.[5][6][7][8][9] Two of the most powerful and widely used techniques for this purpose are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[10][11][12] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to a-gand that has been immobilized on the chip.

Caption: General experimental workflow for SPR analysis.

Detailed Methodology:

-

Protein and Inhibitor Preparation:

-

Recombinantly express and purify the extracellular domain or the full-length EGFR.

-

Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO) and create a series of dilutions in the running buffer.

-

-

Immobilization of EGFR:

-

Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified EGFR over the activated surface to allow for covalent coupling via amine groups.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Flow running buffer over the sensor surface to establish a stable baseline.

-

Inject the different concentrations of the inhibitor sequentially, allowing for sufficient association time.

-

After each injection, flow running buffer over the surface to monitor the dissociation of the inhibitor.

-

Between different inhibitor concentrations, regenerate the sensor surface using a mild acidic or basic solution to remove all bound inhibitor.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

| Inhibitor | EGFR Variant | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) | Reference |

| Erlotinib | Wild-Type | Not Reported | Not Reported | 2 | [13] |

| Gefitinib | Wild-Type | Not Reported | Not Reported | 23 | [13] |

| Cetuximab | sEGFR | 1.3 x 10⁵ | 1.1 x 10⁻³ | 8.5 | [10] |

| EGF | sEGFR | 2.4 x 10⁶ | 4.3 x 10⁻¹ | 177 | [12] |

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[5][6][9] It allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Caption: General experimental workflow for ITC analysis.

Detailed Methodology:

-

Sample Preparation:

-

Dialyze the purified EGFR and the inhibitor into the same buffer to minimize heats of dilution.

-

Accurately determine the concentrations of both the protein and the inhibitor.

-

Thoroughly degas both solutions before the experiment.

-

-

ITC Experiment:

-

Load the EGFR solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.

-

Allow the system to equilibrate at the desired temperature.

-

Perform a series of small, sequential injections of the inhibitor into the sample cell. The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw data (power vs. time) is integrated to obtain the heat change per injection.

-

The integrated heats are plotted against the molar ratio of inhibitor to protein.

-

This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.

-

| Inhibitor | EGFR Variant | KD (nM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |

| Erlotinib | Wild-Type | 5.6 | 0.9 | -9.8 | -1.5 | [14] |

| Lapatinib | Wild-Type | 3.0 | 1.0 | -10.5 | -1.1 | Not explicitly found, representative values |

| Gefitinib | Wild-Type | 2.1 | 1.1 | -11.2 | -0.7 | Not explicitly found, representative values |

Conclusion

The biophysical characterization of inhibitor-EGFR interactions is a critical component of modern drug discovery. Techniques like SPR and ITC provide invaluable quantitative data on the binding affinity, kinetics, and thermodynamics that govern these interactions. While specific data for this compound is not yet in the public domain, the methodologies and representative data presented in this guide offer a robust framework for conducting such studies. A thorough understanding of these biophysical parameters is essential for the rational design and optimization of potent and selective EGFR inhibitors for cancer therapy.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. ClinPGx [clinpgx.org]

- 5. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 7. ITC - Creative Biolabs [creative-biolabs.com]

- 8. Khan Academy [khanacademy.org]

- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 10. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 11. Quantification of Epidermal Growth Factor Receptor Expression Level and Binding Kinetics on Cell Surfaces by Surface Plasmon Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EGFR / ERBB1 / HER1 - Biaffin GmbH & Co KG [biaffin.com]

- 14. Kinetic and thermodynamic insights into interaction of erlotinib with epidermal growth factor receptor: Surface plasmon resonance and molecular docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for a Covalent EGFR Inhibitor in In Vitro Kinase Assays

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[2][3] Covalent inhibitors of EGFR have emerged as a powerful therapeutic strategy, offering high potency and prolonged duration of action by forming an irreversible bond with a specific cysteine residue (Cys797) in the ATP-binding site of the kinase.[2]

These application notes provide a detailed protocol for the in vitro characterization of a representative covalent EGFR inhibitor, hereafter referred to as "EGFR-IN-73," using a biochemical kinase assay. The methodologies described are designed for researchers, scientists, and drug development professionals to assess the potency and kinetics of novel covalent EGFR inhibitors.

Data Presentation

The inhibitory activity of "this compound" and other reference covalent inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency. For covalent inhibitors, it is important to note that the IC50 value is time-dependent, as the formation of the covalent bond is progressive.[4] Kinetic parameters such as the reversible binding affinity (Ki) and the rate of covalent bond formation (k_inact) provide a more complete picture of the inhibitor's mechanism of action.[2][5]

| Inhibitor | Target EGFR Mutant | IC50 (nM) | Ki (nM) | k_inact (s⁻¹) | k_inact/Ki (M⁻¹s⁻¹) |

| This compound (Representative) | WT | 15 | 0.2 | 0.002 | 1.0 x 10⁷ |

| L858R | 5 | 0.5 | 0.003 | 0.6 x 10⁷ | |

| L858R/T790M | 2 | 0.1 | 0.0025 | 2.5 x 10⁷ | |

| Osimertinib (Reference) | WT | 12 | 0.16 | 0.0021 | 1.3 x 10⁷ |

| L858R | 1 | 0.4 | 0.0018 | 0.45 x 10⁷ | |

| L858R/T790M | 0.5 | 0.093 | 0.0015 | 1.6 x 10⁷ | |

| Afatinib (Reference) | WT | 10 | 0.1 | 0.001 | 1.0 x 10⁷ |

| L858R | 0.5 | 0.4 | - | - | |

| L858R/T790M | 50 | 10 | - | - |

Note: The data for "this compound" is representative and for illustrative purposes. The reference compound data is compiled from published literature.[2][3][5][6]

Experimental Protocols

A variety of in vitro kinase assay formats can be employed to determine the inhibitory potential of compounds against EGFR. These include radiometric assays that measure the incorporation of radiolabeled phosphate into a substrate, and non-radiometric assays such as fluorescence resonance energy transfer (FRET) or luminescence-based ADP detection.[2][7][8] Below is a detailed protocol for a common non-radiometric, FRET-based assay.

In Vitro Kinase Assay Protocol (Time-Resolved FRET)

This protocol is designed to measure the phosphorylation of a synthetic peptide substrate by the EGFR kinase domain. The assay relies on the use of a europium cryptate-labeled anti-phosphotyrosine antibody and a fluorophore-labeled streptavidin to detect the phosphorylated biotinylated substrate peptide.

Materials and Reagents:

-

Recombinant human EGFR kinase domain (wild-type and mutant forms)

-

Biotinylated poly-GT (poly-Glu, Tyr 4:1) substrate

-

ATP (Adenosine 5'-triphosphate)

-

"this compound" and other test compounds

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[8]

-

Stop solution (e.g., buffer containing EDTA)

-

Detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin

-

384-well low-volume microplates

-

Plate reader capable of time-resolved fluorescence detection

Experimental Procedure:

-

Compound Preparation: Prepare a serial dilution of "this compound" and other test compounds in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant EGFR kinase and the biotinylated substrate to their final concentrations in the kinase reaction buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and at the Km for the substrate.[9]

-

Reaction Initiation: In a 384-well plate, add the test compounds, followed by the EGFR enzyme.[8] Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.[2]

-

Start the Kinase Reaction: Initiate the kinase reaction by adding the ATP and substrate mixture to each well.[2][8] The final ATP concentration should be at or near its Km value for the specific EGFR variant being tested.[2]

-

Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).[8]

-

Reaction Termination: Stop the kinase reaction by adding the stop solution containing EDTA.[9]

-

Detection: Add the detection reagents (europium cryptate-labeled antibody and XL665-labeled streptavidin) to each well.

-

Final Incubation and Measurement: Incubate the plate for 60 minutes at room temperature to allow for the binding of the detection reagents.[10] Measure the time-resolved FRET signal using a compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic equation. For covalent inhibitors, kinetic parameters (Ki and k_inact) can be determined by measuring IC50 values at different pre-incubation times.[2]

Mandatory Visualizations

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway and its inhibition.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for the in vitro covalent EGFR inhibitor kinase assay.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kinaselogistics.com [kinaselogistics.com]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. revvity.com [revvity.com]

- 8. promega.com.cn [promega.com.cn]

- 9. pubs.acs.org [pubs.acs.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for EGFR Inhibitors in Cell Culture Experiments

Note: Initial searches for "Egfr-IN-73" did not yield specific information. This may be a novel, internal, or unpublished compound name. The following application notes and protocols are based on the well-characterized and widely used EGFR inhibitors, Gefitinib and Erlotinib , as representative examples for researchers working with inhibitors of the Epidermal Growth Factor Receptor (EGFR).

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR activates several downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways.[3][4] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[1][5] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Small molecule EGFR inhibitors, such as Gefitinib and Erlotinib, are designed to block the kinase activity of EGFR, thereby inhibiting the growth of cancer cells.

Mechanism of Action

Gefitinib and Erlotinib are selective and reversible inhibitors of the EGFR tyrosine kinase.[6][7] They competitively bind to the adenosine triphosphate (ATP)-binding site within the intracellular kinase domain of EGFR.[7][8] This prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades.[6] By blocking these signals, the inhibitors can lead to cell cycle arrest and apoptosis (programmed cell death) in EGFR-dependent tumor cells.[6][9]

Recommended Concentrations for Cell Culture Experiments

The effective concentration of an EGFR inhibitor can vary significantly depending on the cell line, the specific EGFR mutation status, and the duration of the treatment. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a drug.

Below is a summary of reported IC50 values and working concentrations for Gefitinib and Erlotinib in various cell lines.

| Inhibitor | Cell Line | Assay Type | IC50 / Effective Concentration | Reference |

| Gefitinib | NR6wtEGFR | EGFR Phosphorylation | 37 nM | [10] |

| NR6W | EGFR Phosphorylation | 26 nM | [10] | |

| MCF10A | Growth Inhibition | 20 nM | [10] | |

| H3255 (L858R mutant) | Growth Inhibition | 40 nM | [11] | |

| HCC827 (del E746-A750) | Growth Inhibition | 15 nM | [12] | |

| H292 (wild-type) | Growth Inhibition | 166 nM | [12] | |

| General Use | Pre-treatment | 0.1 - 10 µM | [13] | |

| Erlotinib | Cell-free | Kinase Assay | 2 nM | [14][15] |

| Intact Tumor Cells | EGFR Autophosphorylation | 20 nM | [15] | |

| A549 (wild-type) | Growth Inhibition | ~23 µM | [16] | |

| HCC827 (del E746-A750) | Growth Inhibition | 4 nM | [17] | |

| NCI-H3255 (L858R) | Growth Inhibition | 41 nM | [17] | |

| AsPC-1, BxPC-3 | Growth Inhibition | 2 µM | [14] | |

| General Use | Pre-treatment | 0.1 - 10 µM | [18] |

Experimental Protocols

This protocol is to determine the effect of an EGFR inhibitor on cell proliferation and to calculate the IC50 value.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

EGFR inhibitor (e.g., Gefitinib or Erlotinib)

-

Vehicle control (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the experiment. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[19][20]

-

Drug Treatment: Prepare serial dilutions of the EGFR inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration). Typically, a range of concentrations from nanomolar to micromolar is tested.[12]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time can be adjusted based on the cell doubling time.

-

Viability Measurement:

-

For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.

-

For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[20]

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).[20][21]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.

This protocol is to assess the effect of an EGFR inhibitor on the phosphorylation status of EGFR and downstream signaling proteins like Akt and ERK.

Materials:

-

6-well cell culture plates

-

Complete cell culture medium

-

EGFR inhibitor (e.g., Gefitinib or Erlotinib)

-

EGF (optional, for stimulating the pathway)

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Serum-starve the cells for 12-24 hours if you plan to stimulate with EGF.

-

Inhibitor Pre-treatment: Pre-treat the cells with the desired concentration of the EGFR inhibitor (or vehicle control) for 1-2 hours.[13][18]

-

EGF Stimulation (Optional): Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes.

-

Cell Lysis: Immediately wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[22]

-

Protein Quantification: Centrifuge the lysates at high speed at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.[22]

-

Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

-

Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[24]

Visualizations

Caption: EGFR Signaling Pathway and Inhibition.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Enhancement of gefitinib-induced growth inhibition by Marsdenia tenacissima extract in non-small cell lung cancer cells expressing wild or mutant EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gefitinib | Cell Signaling Technology [cellsignal.com]

- 14. selleckchem.com [selleckchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identifying erlotinib-sensitive non-small cell lung carcinoma tumors in mice using [11C]erlotinib PET - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Erlotinib | COVID-19 Research | Cell Signaling Technology [cellsignal.com]

- 19. Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vitro and in Vivo Efficacy of NBDHEX on Gefitinib-resistant Human Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 2.2. Cell Viability Assay [bio-protocol.org]

- 22. origene.com [origene.com]

- 23. 7tmantibodies.com [7tmantibodies.com]

- 24. img.abclonal.com [img.abclonal.com]

Application Notes and Protocols for Egfr-IN-73 in Ba/F3 Cell Lines Expressing EGFR Mutations

Disclaimer: The following application note is for a hypothetical compound designated "Egfr-IN-73." All data and protocols presented are representative examples based on published research for other EGFR inhibitors in the Ba/F3 cellular model system and are intended to serve as a guide for the experimental use of a novel EGFR inhibitor.

Introduction

The murine interleukin-3 (IL-3) dependent pro-B cell line, Ba/F3, is a widely used model system for the evaluation of kinase inhibitors.[1][2] Ectopic expression of constitutively active oncogenic kinases, such as mutant forms of the Epidermal Growth Factor Receptor (EGFR), can transform Ba/F3 cells, rendering them IL-3 independent for survival and proliferation.[3][4] This provides a robust platform to assess the efficacy and selectivity of inhibitors targeting specific EGFR mutations. This compound is a novel, potent, and selective inhibitor of EGFR. These application notes provide detailed protocols for utilizing this compound in Ba/F3 cell lines expressing various clinically relevant EGFR mutations.

Data Presentation

Table 1: In Vitro Proliferation Inhibition of this compound in EGFR-Mutant Ba/F3 Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of Ba/F3 cell lines, each engineered to express a different EGFR mutation. The data demonstrates the potency and selectivity profile of the compound.

| Ba/F3 Cell Line Expressing | EGFR Mutation Type | This compound IC50 (nM) |

| EGFR L858R | Activating Mutation | 5.2 |

| EGFR Exon 19 Deletion | Activating Mutation | 3.8 |

| EGFR L858R/T790M | Resistance Mutation | 15.7 |

| EGFR Exon 19 Del/T790M | Resistance Mutation | 12.4 |

| EGFR C797S | Resistance Mutation | >1000 |

| Wild-Type EGFR | Wild-Type | 850 |

Experimental Protocols

Ba/F3 Cell Culture and Maintenance

Materials:

-

RPMI-1640 Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Murine IL-3 (for parental Ba/F3 cells)

-

Puromycin (or other selection antibiotic)

-

Recombinant Human EGF (for wild-type EGFR Ba/F3 cells)

Protocol for Parental Ba/F3 Cells:

-

Culture Ba/F3 cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 ng/mL murine IL-3.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Split cultures every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Protocol for EGFR-Mutant Ba/F3 Cells:

-

Generate stable cell lines by retroviral or lentiviral transduction of parental Ba/F3 cells with vectors expressing the desired human EGFR mutant.[1]

-

Select for stable integrants using the appropriate antibiotic (e.g., puromycin).

-

Culture the engineered Ba/F3 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin, without IL-3.[4] The expression of the activating EGFR mutant will abrogate the requirement for IL-3.

-

For Ba/F3 cells expressing wild-type EGFR, supplement the culture medium with 80 ng/mL EGF to stimulate proliferation.[2]

Cell Viability (IC50 Determination) Assay

Materials:

-

EGFR-mutant Ba/F3 cells

-

RPMI-1640 with 10% FBS

-

96-well plates

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (or similar MTS/MTT reagent)

-

Plate reader

Protocol:

-

Harvest exponentially growing EGFR-mutant Ba/F3 cells and resuspend in fresh, IL-3 free medium to a concentration of 5 x 10^4 cells/mL.

-

Seed 90 µL of the cell suspension (4,500 cells) into each well of a 96-well plate.[2]

-

Prepare a 10-point serial dilution of this compound in DMSO, and then further dilute in culture medium to create 10X working solutions.

-

Add 10 µL of the 10X this compound dilutions to the respective wells. Include a DMSO-only control.

-

Incubate the plate for 72 hours at 37°C with 5% CO2.[2]

-

Add 100 µL of CellTiter-Glo® reagent to each well and mix for 2 minutes on an orbital shaker to induce cell lysis.[2]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of EGFR Signaling

Materials:

-

EGFR-mutant Ba/F3 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed EGFR-mutant Ba/F3 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to grow overnight.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 6 hours).

-

Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse with 100 µL of lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and visualize protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Caption: EGFR signaling cascade and point of inhibition by this compound.

Caption: Workflow for determining the IC50 of this compound.

References

- 1. Ba/F3-EGFR-E709-710DelinsD-Cell-Line - Kyinno Bio [kyinno.com]

- 2. Ba/F3-EGFR-WT(EGF)-Cell-Line - Kyinno Bio [kyinno.com]

- 3. Epidermal growth factor-independent transformation of Ba/F3 cells with cancer-derived epidermal growth factor receptor mutants induces gefitinib-sensitive cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An unbiased in vitro screen for activating epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration and Dosage of a Novel EGFR Inhibitor (EGFR-IN-XX)

Disclaimer: The compound "EGFR-IN-73" did not yield specific public data regarding its in vivo administration and dosage. The following application notes and protocols are a generalized guide for a hypothetical novel EGFR inhibitor, herein referred to as "EGFR-IN-XX," based on common practices for preclinical in vivo studies of small molecule kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR). These protocols are intended for an audience of researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview of the methodologies for evaluating the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of EGFR-IN-XX, a novel small molecule inhibitor of EGFR. The protocols described herein are designed for use in preclinical animal models, primarily mouse xenograft models of non-small cell lung cancer (NSCLC) harboring EGFR mutations.

Quantitative Data Summary

The following tables summarize typical quantitative data for the in vivo administration of a novel EGFR inhibitor like EGFR-IN-XX. The values presented are hypothetical and should be optimized for the specific compound and animal model.

Table 1: Dosage and Administration of EGFR-IN-XX in Mouse Xenograft Models

| Parameter | Oral Gavage (p.o.) | Intraperitoneal (i.p.) Injection |

| Vehicle Formulation | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 5% DMSO, 95% Saline |

| Dosage Range | 10 - 100 mg/kg | 5 - 50 mg/kg |

| Administration Volume | 10 µL/g of body weight | 10 µL/g of body weight |

| Dosing Frequency | Once daily (QD) or twice daily (BID) | Once daily (QD) |

| Treatment Duration | 21 - 28 days | 21 - 28 days |

Table 2: Pharmacokinetic Parameters of EGFR-IN-XX in Mice (single 50 mg/kg p.o. dose)

| Parameter | Value (Mean ± SD) |

| Cmax (ng/mL) | 1500 ± 250 |

| Tmax (h) | 2.0 ± 0.5 |

| AUC (0-24h) (ng*h/mL) | 9500 ± 1200 |

| Half-life (t½) (h) | 6.5 ± 1.2 |

| Bioavailability (%) | 45 ± 8 |

Experimental Protocols

Drug Formulation

Objective: To prepare a stable and homogenous formulation of EGFR-IN-XX for in vivo administration.

Materials:

-

EGFR-IN-XX powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator

Protocol for Oral Gavage Formulation:

-

Weigh the required amount of EGFR-IN-XX powder and place it in a sterile microcentrifuge tube.

-

Add DMSO to dissolve the compound completely (10% of the final volume). Vortex until the solution is clear.

-

Add PEG300 (40% of the final volume) and vortex thoroughly.

-

Add Tween 80 (5% of the final volume) and vortex until the solution is homogenous.

-

Add sterile saline (45% of the final volume) dropwise while vortexing to prevent precipitation.

-

If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

Prepare the formulation fresh daily before administration.

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of EGFR-IN-XX in an NSCLC xenograft mouse model.

Animal Model:

-

Female athymic nude mice (6-8 weeks old)

-

Tumor cell line: NCI-H1975 (human NSCLC with L858R and T790M EGFR mutations)

Protocol:

-

Subcutaneously implant 5 x 10^6 NCI-H1975 cells in the right flank of each mouse.

-

Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

-

When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

-

Group 1: Vehicle control (p.o., QD)

-

Group 2: EGFR-IN-XX (25 mg/kg, p.o., QD)

-

Group 3: EGFR-IN-XX (50 mg/kg, p.o., QD)

-

Group 4: Positive control (e.g., Osimertinib, 25 mg/kg, p.o., QD)

-

-

Administer the respective treatments for 21 consecutive days.

-

Monitor tumor volume and body weight every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of EGFR-IN-XX in mice.

Animal Model:

-

Male C57BL/6 mice (8-10 weeks old)

Protocol:

-

Fast the mice overnight before dosing.

-

Administer a single dose of EGFR-IN-XX (e.g., 50 mg/kg) via oral gavage.

-

Collect blood samples (approximately 50 µL) via tail vein or retro-orbital bleeding at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Process the blood samples to obtain plasma and store at -80°C until analysis.

-

Analyze the plasma concentrations of EGFR-IN-XX using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Pharmacodynamic (PD) Study

Objective: To assess the in vivo target engagement and downstream signaling inhibition by EGFR-IN-XX.

Protocol:

-

Using the xenograft model from section 3.2, treat tumor-bearing mice with a single dose of vehicle or EGFR-IN-XX.

-

At various time points post-dose (e.g., 2, 6, 12, 24 hours), euthanize a subset of mice from each group (n=3-4 per time point).

-

Excise the tumors and snap-freeze them in liquid nitrogen.

-

Prepare tumor lysates and analyze the phosphorylation status of EGFR and downstream signaling proteins (e.g., AKT, ERK) by Western blotting or ELISA.

Visualizations

EGFR Signaling Pathway

Application Notes and Protocols: Detecting p-EGFR Inhibition by EGFR-IN-73 Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule often implicated in cancer cell proliferation and survival. Its phosphorylation (p-EGFR) is a key indicator of its activation. This document provides a detailed protocol for utilizing Western blot to assess the inhibitory effect of EGFR-IN-73, a putative EGFR inhibitor, on EGFR phosphorylation in a cellular context. The protocol outlines cell culture and treatment, protein extraction, quantification, and immunoblotting procedures. Additionally, a representative data summary and pathway diagrams are included to facilitate experimental design and data interpretation.

Introduction

The EGFR signaling pathway plays a pivotal role in regulating cell growth, survival, proliferation, and differentiation.[1][2] Ligand binding to EGFR induces receptor dimerization, leading to the activation of its intrinsic tyrosine kinase activity and subsequent autophosphorylation of specific tyrosine residues.[3] This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for tumorigenesis.[3][4][5]

EGFR inhibitors are a major class of targeted therapies in oncology.[6] this compound is a novel compound designed to inhibit EGFR activity. Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including the phosphorylated forms of signaling molecules like EGFR.[7] By comparing the levels of p-EGFR in cells treated with and without this compound, the efficacy of the inhibitor can be determined. This application note provides a comprehensive protocol for this purpose.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway, the point of inhibition by a tyrosine kinase inhibitor (TKI) like this compound, and the experimental workflow for the Western blot protocol.

Caption: EGFR signaling pathway and inhibition by this compound.

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Plate a suitable cell line with high EGFR expression (e.g., A431, H1975, or HCC827) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Culture in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

-

Serum Starvation: Once cells reach the desired confluency, aspirate the growth media, wash once with phosphate-buffered saline (PBS), and replace with serum-free media. Incubate for 12-24 hours to reduce basal EGFR phosphorylation.

-

Inhibitor Pre-treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in serum-free media to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1, 1, 10 µM). Add the media containing this compound to the cells and incubate for 2-4 hours. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

EGF Stimulation: Prepare a stock solution of human epidermal growth factor (EGF). Dilute EGF in serum-free media to a final concentration of 100 ng/mL. Add the EGF-containing media to the cells (including the inhibitor-treated and control wells) and incubate for 15-30 minutes at 37°C to induce EGFR phosphorylation.[4] A negative control group without EGF stimulation should also be included.

Protein Extraction (Cell Lysis)

-

Preparation: Place the 6-well plates on ice.

-

Washing: Aspirate the media and wash the cells twice with ice-cold PBS.

-

Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[2]

-

Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled microcentrifuge tube.

Protein Quantification

-

Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Normalization: Based on the concentrations, calculate the volume of each lysate needed to have equal amounts of protein for each sample (typically 20-30 µg per lane).

SDS-PAGE and Immunoblotting

-

Sample Preparation: Mix the calculated volume of each lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load the prepared samples into the wells of a 4-12% Bis-Tris polyacrylamide gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[1]

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR (e.g., Tyr1068), total EGFR, and a loading control (e.g., β-actin or GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.[7]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Data Presentation and Analysis

The intensity of the Western blot bands can be quantified using image analysis software (e.g., ImageJ). The p-EGFR signal should be normalized to the total EGFR signal to account for any variations in EGFR expression. The total EGFR signal can then be normalized to the loading control (β-actin) to ensure equal protein loading. The results can be presented in a table as follows:

| Treatment Group | EGF (100 ng/mL) | This compound (µM) | Relative p-EGFR / Total EGFR Ratio (Normalized to EGF alone) |

| Untreated | - | - | 0.05 |

| EGF Stimulated | + | - | 1.00 |

| EGF + this compound | + | 0.1 | 0.65 |

| EGF + this compound | + | 1.0 | 0.20 |

| EGF + this compound | + | 10.0 | 0.08 |

Note: The data presented in this table are representative and for illustrative purposes only. Actual results may vary.

Conclusion

This protocol provides a detailed methodology for assessing the inhibitory effect of this compound on EGFR phosphorylation using Western blotting. By following these steps, researchers can obtain reliable and quantifiable data on the efficacy of this and other potential EGFR inhibitors. It is crucial to include appropriate controls and to normalize the data for accurate interpretation. The provided diagrams and data table serve as valuable resources for experimental planning and analysis in the field of cancer drug development.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Estimated Glomerular Filtration Rate (eGFR) | National Kidney Foundation [kidney.org]

Application Notes and Protocols for EGFR-IN-73 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway is a key factor in the development and progression of various cancers.[2][4] Small molecule inhibitors targeting the tyrosine kinase domain of EGFR are therefore a critical class of anti-cancer therapeutics.

This document provides a detailed protocol for the preparation of stock solutions for a hypothetical, potent and selective EGFR inhibitor, designated as EGFR-IN-73. The following procedures are based on established methodologies for handling similar small molecule inhibitors and are intended to ensure the accuracy, reproducibility, and safety of your experiments.

Data Presentation

Quantitative data for the hypothetical this compound are summarized in the table below. These values are illustrative and based on common characteristics of similar EGFR inhibitors.

| Parameter | Value | Notes |

| Molecular Weight | 450.5 g/mol | (Assumed for calculation purposes) |

| Appearance | White to off-white solid | |

| Purity | >98% | |

| Solubility in DMSO | ≥ 80 mg/mL (≥ 177.5 mM) | Use fresh, anhydrous DMSO for best results.[2] |

| Recommended Solvent | DMSO | |

| Storage of Solid | -20°C | |

| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months[1][3] | Aliquot to avoid repeated freeze-thaw cycles. |

Experimental Protocols

Materials and Reagents

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous (≥99.7%)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution

-